molecular formula C20H19ClN2O2S B2677815 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline CAS No. 866811-96-3

3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline

Cat. No.: B2677815
CAS No.: 866811-96-3
M. Wt: 386.89
InChI Key: HIUXMDXJXVGHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonyl group, a chlorine atom, and a piperidinyl group attached to the quinoline core, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the quinoline core.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may enhance its binding affinity to these targets, while the piperidinyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the benzenesulfonyl group and the chlorine atom in 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline distinguishes it from other similar compounds, potentially offering unique biological activities and chemical properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXMDXJXVGHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.